molecular formula C6H6F6O2 B1451462 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one CAS No. 649-65-0

1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one

Cat. No.: B1451462
CAS No.: 649-65-0
M. Wt: 224.1 g/mol
InChI Key: MLQZVJWKNRVVMC-UHFFFAOYSA-N
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Description

1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one is a fluorinated ketone with the molecular formula C6H6F6O2. This compound is characterized by its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one typically involves the fluorination of precursor ketones. One common method is the reaction of hexafluoroacetone with a suitable hydroxy compound under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, to facilitate the formation of the hydroxy group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale fluorination processes. These processes often involve the use of specialized reactors and catalysts to ensure high yields and purity. The production is typically conducted under stringent safety measures due to the reactive nature of fluorine-containing compounds.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used to oxidize the compound.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles, such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: The oxidation of the compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically produce alcohols or other reduced forms of the compound.

  • Substitution: Substitution reactions can lead to the formation of various fluorinated intermediates and derivatives.

Scientific Research Applications

1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one is utilized in several scientific research fields due to its unique properties:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals.

  • Biology: It serves as a reagent in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways.

  • Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is employed in the manufacturing of specialty chemicals and materials, such as fluoropolymers and advanced coatings.

Mechanism of Action

The mechanism by which 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound's high fluorine content enhances its reactivity and stability, allowing it to participate in various biochemical and chemical processes. The specific molecular targets and pathways depend on the context of its application, whether in research or industrial use.

Comparison with Similar Compounds

  • Hexafluoroacetone

  • Perfluorocarboxylic acids

  • Perfluorinated alcohols

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Properties

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-hydroxy-4-methylpentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6O2/c1-4(14,6(10,11)12)2-3(13)5(7,8)9/h14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQZVJWKNRVVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663079
Record name 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649-65-0
Record name 1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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